(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives are a class of small organic molecules that act as ligands for PPARs [].
PPARs are nuclear receptors involved in regulating lipid and glucose metabolism, inflammation, and cell differentiation [].
These compounds demonstrate high selectivity towards the PPARα subtype, making them attractive candidates for treating metabolic disorders like atherosclerosis and dyslipidemia [].
Synthesis Analysis
The synthesis of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives often involves a multi-step approach [].
One reported method utilizes an 1,3-oxybenzylglycine scaffold as a starting point, followed by the introduction of the (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methanol moiety [].
Optimization of the synthetic route involves exploring various substituents and linkers to enhance potency and selectivity towards PPARα [].
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the binding mode of these compounds within the ligand-binding domain of PPARα [].
The (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methanol moiety occupies a specific hydrophobic pocket within the PPARα ligand-binding domain, contributing to its high selectivity [].
Structural modifications within this region can significantly impact the binding affinity and selectivity profile of these compounds [].
Mechanism of Action
(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives exert their therapeutic effects by acting as agonists of PPARα [].
Binding to PPARα induces a conformational change, facilitating its interaction with coactivator proteins and promoting the transcription of target genes involved in lipid and glucose metabolism [].
Applications
(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives have shown promise as therapeutic agents for treating metabolic disorders [].
Their selective PPARα agonism offers potential benefits in managing atherosclerosis and dyslipidemia by improving lipid profiles and reducing inflammation [].
Preclinical studies have demonstrated the pharmacological efficacy and safety of some compounds within this class, supporting their further development as drug candidates [].
Future Directions
Further research is necessary to fully elucidate the structure-activity relationships of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives and optimize their pharmacological properties [].
Exploring novel synthetic approaches to access diverse chemical space within this scaffold could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles [].
Conducting comprehensive preclinical studies, including in vivo efficacy, safety, and pharmacokinetic evaluations, is crucial for advancing promising candidates towards clinical trials for treating metabolic diseases [].
Compound Description: BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. [] In preclinical studies, it exhibited an excellent pharmacological and safety profile, leading to its selection as a development candidate for treating atherosclerosis and dyslipidemia. []
Compound Description: This compound was characterized through X-ray crystallography, providing insights into its three-dimensional structure. []
Relevance: This compound shares the 2-(2-chlorophenyl)methanol moiety with (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol. The key difference lies in the presence of a 1,3-dioxane ring in place of the oxazole ring in (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol.
Compound Description: Similar to its ethyl counterpart, this compound has also been analyzed through X-ray crystallography to determine its crystal structure. []
Relevance: This compound exhibits a closer structural similarity to (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol due to the presence of a methyl group at the 5-position of the 1,3-dioxane ring, mirroring the methyl group on the oxazole ring of (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol. Despite this similarity, the replacement of the oxazole with a 1,3-dioxane ring represents a significant structural variation that can affect chemical properties and potential biological activity.
Compound Description: This compound's crystal structure has been determined by X-ray crystallography. []
Relevance: This compound is structurally analogous to (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol, differing in the chlorine atom's position on the phenyl ring (para vs. ortho) and the presence of a 1,3-dioxane ring instead of the oxazole. This comparison emphasizes the importance of even subtle structural variations in determining a molecule's overall properties.
Compound Description: This compound is a triple-acting agonist for peroxisome proliferator-activated receptors α, γ, and δ (PPARα, -γ, and -δ), suggesting potential therapeutic applications in metabolic disorders. []
Relevance: While this compound shares the 5-methyloxazol-4-yl motif with (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol, it differs in the halogen substitution on the phenyl ring (fluorine instead of chlorine) and incorporates an extended linker and propanoic acid group. These modifications highlight the possibility of designing multi-target compounds from simpler scaffolds by strategic structural elaboration.
[2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol
Compound Description: This compound has been structurally characterized through X-ray crystallography, revealing the formation of inversion dimers in its crystal structure through O-H⋯N hydrogen bonds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.